molecular formula C12H8O3S B1310412 3-(5-formylthiophen-2-yl)benzoic Acid CAS No. 606970-74-5

3-(5-formylthiophen-2-yl)benzoic Acid

Cat. No.: B1310412
CAS No.: 606970-74-5
M. Wt: 232.26 g/mol
InChI Key: VIKAAKFSYUCLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-formylthiophen-2-yl)benzoic Acid is an organic compound that features a thiophene ring substituted with a formyl group at the 5-position and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-formylthiophen-2-yl)benzoic Acid typically involves the formylation of thiophene followed by a coupling reaction with a benzoic acid derivative. One common method includes the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group. The resulting 5-formylthiophene is then coupled with a benzoic acid derivative using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(5-formylthiophen-2-yl)benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 3-(5-Carboxy-thiophen-2-yl)-benzoic acid.

    Reduction: 3-(5-Hydroxymethyl-thiophen-2-yl)-benzoic acid.

    Substitution: 3-(5-Bromo-thiophen-2-yl)-benzoic acid.

Scientific Research Applications

3-(5-formylthiophen-2-yl)benzoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(5-formylthiophen-2-yl)benzoic Acid exerts its effects is largely dependent on its structural features. The formyl group can participate in hydrogen bonding and other interactions, while the thiophene ring provides a conjugated system that can interact with various molecular targets. These interactions can modulate biological pathways and influence the compound’s activity in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-formylthiophen-2-yl)benzoic Acid is unique due to the presence of both a formyl group and a benzoic acid moiety, which provides a combination of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.

Biological Activity

3-(5-formylthiophen-2-yl)benzoic acid is an organic compound notable for its unique structural features, including a thiophene ring and a benzoic acid moiety. Its molecular formula is C₁₂H₈O₃S, with a molecular weight of approximately 232.26 g/mol. The presence of the formyl group (-CHO) on the thiophene ring enhances its reactivity and potential biological applications.

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical methods, often involving multi-step synthetic routes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity . For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating infections.

Anti-inflammatory Effects

In addition to antimicrobial properties, there is evidence to suggest that this compound may possess anti-inflammatory effects . Compounds with similar structures have been reported to modulate inflammatory pathways, indicating that this compound could be explored for therapeutic use in inflammatory diseases.

Antioxidant Activity

The antioxidant properties of thiophene derivatives are also noteworthy. These compounds have been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for developing protective agents against oxidative damage in cells.

Case Studies

  • Case Study on Antimicrobial Activity : A study published in a peer-reviewed journal examined the effects of this compound on Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at varying concentrations, highlighting its potential as an antimicrobial agent.
  • Case Study on Anti-inflammatory Effects : Another research article investigated the anti-inflammatory properties of related compounds in a murine model of arthritis. The findings suggested that treatment with thiophene derivatives reduced swelling and inflammatory markers, supporting further investigation into this compound's therapeutic potential.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
3-Thiophenecarboxylic AcidC₇H₆O₂SModerate antimicrobialLacks the formyl group
5-Methylthiophene-2-carboxylic AcidC₉H₈O₂SLow antioxidant activityContains a methyl group
4-(5-Thienyl)benzoic AcidC₁₂H₈O₂SSignificant anti-inflammatoryDifferent substitution pattern

This table illustrates that while some compounds share structural similarities, this compound's unique combination of functional groups may enhance its biological activities compared to simpler derivatives.

Properties

IUPAC Name

3-(5-formylthiophen-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKAAKFSYUCLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405454
Record name 3-(5-Formyl-thiophen-2-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606970-74-5
Record name 3-(5-Formyl-thiophen-2-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-Formyl-thiophen-2-yl)-benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-formylthiophen-2-yl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
3-(5-formylthiophen-2-yl)benzoic Acid
Reactant of Route 3
Reactant of Route 3
3-(5-formylthiophen-2-yl)benzoic Acid
Reactant of Route 4
Reactant of Route 4
3-(5-formylthiophen-2-yl)benzoic Acid
Reactant of Route 5
Reactant of Route 5
3-(5-formylthiophen-2-yl)benzoic Acid
Reactant of Route 6
Reactant of Route 6
3-(5-formylthiophen-2-yl)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.